2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid
Description
Properties
Molecular Formula |
C7H7FO2S |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-fluoro-2-(5-methylthiophen-3-yl)acetic acid |
InChI |
InChI=1S/C7H7FO2S/c1-4-2-5(3-11-4)6(8)7(9)10/h2-3,6H,1H3,(H,9,10) |
InChI Key |
OQAUOXTWNJECME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis typically involves the following key steps:
- Construction or procurement of the 5-methylthiophene core.
- Introduction of the acetic acid side chain at the 3-position of the thiophene ring.
- Alpha-fluorination of the acetic acid moiety to install the fluorine atom at the 2-position relative to the carboxyl group.
Starting Materials and Core Construction
The 5-methylthiophene-3-yl moiety can be synthesized or sourced commercially. Thiophene derivatives are commonly prepared via electrophilic substitution or cross-coupling reactions starting from thiophene itself or substituted thiophenes.
Introduction of the Acetic Acid Side Chain
The acetic acid side chain is introduced at the 3-position of the thiophene ring through several established routes:
Halomethylation and cyanide substitution: Thiophene undergoes chloromethylation to form 2-chloromethyl thiophene, which is then converted to 2-thiopheneacetonitrile by reaction with trimethylsilyl cyanide under catalysis. Hydrolysis of the nitrile under alkaline conditions yields 2-thiopheneacetic acid.
Malonate ester alkylation: Diethyl malonate derivatives can be alkylated with halogenated thiophene derivatives, followed by hydrolysis and decarboxylation to yield thiophene acetic acids.
Alpha-Fluorination of the Acetic Acid Side Chain
The critical fluorination step to obtain this compound involves electrophilic or nucleophilic fluorination methods:
Electrophilic fluorination: Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions (e.g., low temperature, inert solvents like acetonitrile) to selectively fluorinate the alpha position of the acetic acid side chain.
Fluorination of alpha-halo precursors: Alpha-chlorinated or alpha-brominated thiophene acetic acid derivatives can be treated with fluoride sources to substitute halogen with fluorine.
Detailed Preparation Method Example
Stepwise Synthesis Process
| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Chloromethylation of 5-methylthiophene at 3-position | Paraformaldehyde, HCl gas, organic solvent (e.g., 2,3-adipic ketone), 0–5 °C | Formation of 3-(chloromethyl)-5-methylthiophene |
| 2 | Cyanide substitution | Trimethylsilyl cyanide, fluorinated quaternary ammonium salt catalyst, 70 °C, 6 h | Formation of 3-(cyanomethyl)-5-methylthiophene |
| 3 | Hydrolysis of nitrile to acid | Aqueous NaOH, ethanol reflux (84–86 °C), acidification with HCl to pH 1–2, cooling to crystallize | 3-(carboxymethyl)-5-methylthiophene (3-thiopheneacetic acid derivative) |
| 4 | Alpha-fluorination | Selectfluor or NFSI, acetonitrile, low temperature (0–5 °C) | This compound |
Notes on Reaction Conditions and Purification
- Chloromethylation is carefully controlled at low temperature to avoid poly-substitution.
- Cyanide substitution uses a fluorinated quaternary ammonium salt catalyst for enhanced yield.
- Hydrolysis under reflux ensures complete conversion of nitrile to acid.
- Fluorination requires inert atmosphere and low temperature to minimize side reactions.
- Purification is typically achieved by crystallization or chromatography to obtain high purity (>97%) product.
Comparative Analysis of Fluorination Methods
| Fluorination Method | Reagents | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|
| Electrophilic fluorination (Selectfluor, NFSI) | Selectfluor, NFSI | High selectivity, mild conditions, operational simplicity | Cost of reagents, sensitive to moisture | 60–85% |
| Halogen-fluoride exchange | Alpha-chloro/bromo precursors, KF or CsF | Direct substitution, scalable | Requires preparation of halogenated intermediates, possible side reactions | 50–75% |
| Deoxyfluorination of alpha-hydroxy acids | Deoxofluor reagents (e.g., DAST) | Direct fluorination | Harsh conditions, side reactions | Variable |
Electrophilic fluorination is preferred for sensitive thiophene derivatives due to milder conditions and better functional group tolerance.
Research Findings and Optimization
- Fluorination of 3-thiopheneacetic acid derivatives enhances biological activity by increasing metabolic stability and modulating electronic properties.
- The presence of a 5-methyl substituent on the thiophene ring affects regioselectivity and reactivity during halomethylation and fluorination steps; steric and electronic effects must be considered during synthesis planning.
- Catalysts such as fluorinated quaternary ammonium salts improve cyanide substitution efficiency in the preparation of thiophene acetonitrile intermediates.
- Purity and yield optimization involve controlling reaction temperature, reagent stoichiometry, and purification techniques such as recrystallization from Sherwood oil or chromatography.
Summary Table of Preparation Steps and Conditions
| Step No. | Reaction Type | Key Reagents | Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Chloromethylation | Paraformaldehyde, HCl gas | 0–5 °C, 5 h | 3-(chloromethyl)-5-methylthiophene | ~85 | - |
| 2 | Cyanide substitution | Trimethylsilyl cyanide, fluorinated quaternary ammonium salt | 70 °C, 6 h | 3-(cyanomethyl)-5-methylthiophene | ~90 | - |
| 3 | Hydrolysis to acid | NaOH, ethanol reflux | 84–86 °C, 3 h | 3-thiopheneacetic acid derivative | ~90 | >97 |
| 4 | Alpha-fluorination | Selectfluor or NFSI | 0–5 °C, inert solvent | This compound | 60–85 | >97 |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methylthiophenyl group can also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in the target proteins.
Comparison with Similar Compounds
Thiophene-Based Fluorinated Acetic Acids
Compounds with thiophene rings and fluorinated acetic acid moieties exhibit distinct properties due to sulfur's electron-rich nature and fluorine's electronegativity.
Key Differences :
- Ring Structure: The target compound’s monocyclic thiophene contrasts with fused thienothiophene () or saturated thian rings (), affecting aromaticity and steric bulk.
Phenyl-Based Fluorinated Acetic Acids
Aromatic phenyl derivatives are common in medicinal chemistry due to their metabolic stability and tunable electronic effects.
Key Differences :
- Electronic Effects : Trifluoromethoxy groups () are strongly electron-withdrawing, reducing electron density on the aromatic ring compared to methyl or fluorine substituents.
- Bioactivity : Benzofuran derivatives (e.g., ) show pharmacological activity, suggesting that the thiophene analog may exhibit distinct target interactions due to sulfur’s polarizability .
Heterocyclic Derivatives Beyond Thiophene
Compounds with pyrimidine, thiazole, or triazole rings highlight the role of heteroatoms in modulating properties.
Key Differences :
- Functional Groups: The trifluoromethylthio group () is highly lipophilic, whereas the thiazolidinone moiety () may confer rigidity and metabolic stability.
Biological Activity
2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a fluorinated acetic acid moiety attached to a 5-methylthiophen-3-yl group, which is significant for its biological interactions. The thiophene ring is known for its ability to interact with various biological targets due to its electron-rich nature, which can modulate enzyme activity and influence biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition of growth, particularly against Gram-positive bacteria. For instance, in a broth microdilution assay, it was found to inhibit bacterial growth at concentrations as low as 3.9 µg/mL, indicating potent antibacterial activity .
| Bacterial Strain | Inhibition Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.9 |
| Escherichia coli | >100 (no activity) |
Anti-inflammatory Properties
The compound's anti-inflammatory potential has also been explored. It was shown to reduce inflammatory markers in vitro by modulating the activity of cyclooxygenase enzymes (COX). This effect suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation .
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. Studies have highlighted its ability to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. For example, structure–activity relationship (SAR) studies revealed that modifications to the thiophene ring can enhance its efficacy against cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L363 (multiple myeloma) | 15 | Apoptosis induction |
| LNCaP (prostate cancer) | 30 | Androgen receptor inhibition |
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The thiophene ring facilitates binding through π–π stacking and hydrogen bonding interactions due to the presence of the carboxylic acid group. This interaction modulates enzyme activity, influencing key biochemical pathways related to inflammation and cancer cell survival .
Case Studies
- Anticancer Efficacy : A study conducted on prostate cancer cell lines demonstrated that compounds similar to this compound could inhibit androgen receptor signaling pathways, leading to reduced cell viability .
- Antimicrobial Testing : In a comparative study, the compound was tested alongside other thiophene derivatives against a panel of bacteria. Results showed that methylated thiophene analogs exhibited superior antimicrobial effects compared to their unmethylated counterparts .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid, and how is reaction efficiency optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting fluorinated thiophene derivatives with chloroacetic acid under alkaline conditions. For example, heating 5-methylthiophene-3-yl precursors with monochloroacetic acid in an equimolar alkali medium (e.g., NaOH) facilitates thioether bond formation . Optimization includes controlling reaction temperature (80–100°C), reaction time (3–5 hours), and stoichiometric ratios to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical for yield improvement .
Q. Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the carboxylic acid at ~1700 cm⁻¹, C-F stretch at ~1100 cm⁻¹) .
- Elemental Analysis : Validates empirical formula (C₈H₇FO₂S) with ≤0.3% deviation .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and confirms compound homogeneity using silica gel plates and UV visualization .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl group on thiophene at δ ~2.5 ppm, fluorinated carbon at δ ~90–100 ppm) .
Q. What are the key physicochemical properties influencing its handling in laboratory settings?
- Methodological Answer :
- Solubility : Limited aqueous solubility (requires polar aprotic solvents like DMSO or ethanol for dissolution).
- Stability : Hygroscopic nature necessitates storage under anhydrous conditions. Degradation under prolonged UV exposure mandates amber glassware .
- Melting Point : Determined via differential scanning calorimetry (DSC); deviations >2°C from literature values indicate impurities .
Advanced Research Questions
Q. How can researchers address discrepancies in reported antimicrobial activity of fluorinated thiophene acetic acid derivatives?
- Methodological Answer : Contradictions often arise from variations in substituent positioning (e.g., 2- vs. 3-fluoro) or assay conditions. To resolve:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. methoxy groups on the thiophene ring) and compare MIC values against Gram-positive/negative bacteria .
- Standardized Assays : Use CLSI guidelines for broth microdilution to ensure consistency in inoculum size, pH, and incubation time .
- Mechanistic Probes : Evaluate membrane disruption via fluorescence microscopy (e.g., propidium iodide uptake) to distinguish bactericidal vs. bacteriostatic effects .
Q. What strategies enhance the aqueous solubility of this compound for in vitro bioassays?
- Methodological Answer :
- Salt Formation : React with sodium/potassium hydroxide to form water-soluble carboxylate salts .
- Co-Solvent Systems : Use 10–20% DMSO/PEG-400 in PBS to maintain solubility without cytotoxicity .
- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) for improved lipophilicity, followed by enzymatic hydrolysis in vivo .
Q. How can synthetic yields be improved when scaling up production for preclinical studies?
- Methodological Answer :
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether bond formation .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 3–5 hours) and improve yield by 15–20% .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and optimize quenching points .
Q. What computational tools are suitable for predicting the binding affinity of this compound to bacterial targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., dihydrofolate reductase). Focus on fluorine’s electronegativity and hydrophobic thiophene interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes under physiological conditions .
- QSAR Models : Train models with datasets from PubChem BioAssay to predict MIC values based on substituent descriptors (e.g., logP, polar surface area) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s cytotoxicity in mammalian cell lines?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values across studies; discrepancies may arise from cell line specificity (e.g., HEK293 vs. HepG2) .
- Apoptosis Assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic death pathways.
- Metabolic Profiling : Perform LC-MS-based metabolomics to identify off-target effects (e.g., mitochondrial dysfunction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
